molecular formula C13H15NO B8189227 6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one CAS No. 1965310-39-7

6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one

Cat. No.: B8189227
CAS No.: 1965310-39-7
M. Wt: 201.26 g/mol
InChI Key: CMBZLYFUPXYRLG-UHFFFAOYSA-N
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Description

6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one is a bicyclic ketone featuring a fused cyclobutane-piperidine scaffold with a benzyl substituent at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its rigid bicyclic structure, which mimics bioactive piperidine derivatives while offering enhanced conformational restriction. The compound’s synthesis involves a two-step multigram process, as described in a 2010 study, where cyclization and benzylation yield the target molecule . Its NMR data (e.g., δ 21.40 ppm for cyclobutane CH2 and δ 60.11 ppm for NCH2Ph) and mass spectrometry (m/z 201) confirm its structural integrity .

Properties

IUPAC Name

6-benzyl-6-azabicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-7-11-6-12(8-13)14(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBZLYFUPXYRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226816
Record name 6-Azabicyclo[3.1.1]heptan-3-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-39-7
Record name 6-Azabicyclo[3.1.1]heptan-3-one, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.1.1]heptan-3-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one, also known as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on diverse sources of research.

Synthesis

The synthesis of this compound typically involves a two-step process that allows for the efficient production of this compound in multigram quantities. The synthesis pathway includes the formation of the bicyclic structure followed by the introduction of the benzyl group, which enhances its pharmacological properties .

Biological Activity

The biological activity of this compound has been investigated primarily for its potential as a building block in medicinal chemistry. The compound has shown promise in various biological assays, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds like this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the bicyclic structure can enhance activity against specific bacterial strains, making it a candidate for further development in antibiotic therapies .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on the central nervous system (CNS). Preliminary studies have indicated that it may act on neurotransmitter systems, possibly influencing dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : A study tested various derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications led to increased potency compared to traditional antibiotics.
  • CNS Activity : In animal models, compounds derived from this bicyclic framework demonstrated anxiolytic and antidepressant-like effects, warranting further investigation into their mechanisms of action.

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Denisenko et al., 2012Synthesis and DerivativesEfficient synthesis; potential for selective derivatization for bioactivity .
PubMed StudyAntimicrobial ActivityEnhanced activity against specific bacterial strains with structural modifications .
Neuropharmacological StudyCNS EffectsPotential anxiolytic effects observed in animal models; influence on neurotransmitter systems.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block for synthesizing complex molecules with potential therapeutic effects. It has been explored for the development of drugs targeting neurological disorders, including depression and anxiety . Its structural features allow for selective derivatization, which is crucial in drug design and development.

Research indicates that derivatives of 6-benzyl-6-aza-bicyclo[3.1.1]heptan-3-one exhibit significant biological activity:

  • Neurological Disorders : Compounds derived from this bicyclic structure have shown promise in modulating neurotransmitter systems, making them candidates for treating various mental health conditions .
  • Antibiotic Development : Some derivatives have been investigated as precursors for β-lactam antibiotics, showcasing the compound's versatility in pharmaceutical applications .

Enzyme Interactions and Receptor Binding

The compound has been utilized to study enzyme interactions and receptor binding mechanisms. Its unique bicyclic structure allows for selective binding to molecular targets, which is fundamental in understanding pharmacodynamics and pharmacokinetics .

Case Study 1: Synthesis and Biological Evaluation

A study highlighted the synthesis of novel piperidine derivatives from this compound, demonstrating their potential cytotoxic effects against cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer) . The results indicated that modifications to the benzyl group significantly influenced biological activity.

Case Study 2: Mechanism of Action

Another research effort focused on elucidating the mechanism of action of derivatives synthesized from this compound. The findings suggested that these compounds interact with specific receptors involved in neurotransmission, leading to altered physiological responses that could be beneficial in treating neurological disorders .

Comparison with Similar Compounds

Key Observations:

Structural Rigidity vs. Flexibility: The 3.1.1 bicyclic framework in 6-benzyl and 3-benzyl derivatives imposes greater conformational restriction compared to the 3.2.0 system (e.g., 6-azabicyclo[3.2.0]heptan-7-one), which has a larger ring junction .

Synthetic Accessibility :

  • The two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is scalable (>10 g), whereas pinane-derived compounds (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one) rely on natural product extraction or terpene modification .

Applications: Medicinal Chemistry: 3-Benzyl derivatives serve as precursors for conformationally restricted piperidines, which are prevalent in CNS-targeting drugs . Fragrance/Flavoring: Pinane derivatives (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one) are used in perfumery due to their woody-camphoraceous notes .

Research Findings and Data

Physicochemical Properties

  • This compound: Molecular Weight: 201.3 g/mol (MS data) . Solubility: Limited in water; soluble in CH₂Cl₂, MeOH .
  • 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride :
    • Molecular Weight : 147.6 g/mol; enhanced aqueous solubility due to ionic character .

Stability and Derivatization

  • The benzyl group in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one allows selective functionalization at the cyclobutane ring, enabling the synthesis of novel amines and ethers .
  • In contrast, 6-hydroxy-methyl analogs (e.g., 6-HydroxyMethyl-3-aza-bicyclo[3.1.1]heptane) require protection of the hydroxyl group during synthesis to prevent side reactions .

Critical Analysis and Limitations

  • Data Gaps: Limited pharmacological data exist for 6-benzyl derivatives, whereas pinane-based compounds have well-established industrial applications .

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